N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-3-methylsulfonylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-22(20,21)14-2-3-18(10-14)15(19)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKAWMHBYSHEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multi-step synthetic routes. The synthesis starts with the functionalization of adamantane and proceeds through several intermediate steps to introduce the pyrrolidine and carboxamide groups. Reaction conditions vary depending on the desired yield and purity but often involve specific catalysts and temperature control.
Industrial Production Methods: In industrial settings, the synthesis of this compound requires large-scale reactors and precise control over reaction parameters. Techniques such as continuous flow synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, including solvent recycling and waste minimization, is also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or tailor it for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include strong oxidizing and reducing agents, as well as various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation and reduction reactions often lead to changes in the functional groups, while substitution reactions can introduce new substituents, altering the compound's properties and applications.
Scientific Research Applications
N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it shows promise as a lead compound for developing new therapeutic agents. Additionally, its unique chemical structure makes it valuable in industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound's structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: The methylsulfonyl group in the target compound distinguishes it from analogs with ester (APINAC) or phosphino ((S)-LU313·BH3) substituents. Sulfonyl groups typically increase metabolic stability and polarity compared to esters .
- Stereochemical Sensitivity : The 1R,3s configuration contrasts with the (S)-proline-based chirality in (S)-LU313·BH3, which is critical for asymmetric catalysis .
Pharmacological and Catalytic Potential
While direct data for the target compound are scarce, insights can be drawn from analogs:
- AP6AICA/APINAC: Exhibit cannabinoid receptor binding due to adamantane’s hydrophobic domain and aromatic heterocycles .
- (S)-LU313·BH3 : Demonstrates efficacy in iridium-catalyzed asymmetric hydrogenation, highlighting adamantane’s role in stabilizing chiral ligands .
- Hypothesized Target Compound Activity : The methylsulfonyl group may enhance CNS penetration or enzyme inhibition (e.g., kinase targets), but experimental validation is needed.
Q & A
Q. What synthetic methodologies are effective for preparing N-((1R,3s)-adamantan-1-yl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis of adamantane-containing carboxamides often involves coupling reactions between functionalized adamantane intermediates and pyrrolidine precursors. For example, copper-catalyzed C(sp³)-H functionalization (e.g., with acetamidoadamantane) can introduce substituents to the adamantane core . General Procedure A (GP1), as described in adamantane derivative syntheses, uses sulfonothioate reagents and excess adamantane derivatives under mild conditions (e.g., hexanes/ethyl acetate eluent for purification), yielding products in ~66% isolated yield . Optimizing stoichiometry (3:1 molar ratio of adamantane precursor to coupling partner) and employing flash column chromatography are critical for purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For adamantane derivatives, ¹H NMR typically shows distinct adamantane proton signals at δ ~1.6–2.1 ppm (multiplet) and pyrrolidine resonances at δ ~2.5–3.5 ppm (split by sulfonyl and carboxamide groups) . HRMS (ESI) with m/z matching the exact molecular weight (±0.001 Da) confirms the molecular formula. For example, analogous compounds in the adamantane family show HRMS m/z values aligned with theoretical calculations (e.g., m/z 433.2 for a related carboxamide) .
Advanced Research Questions
Q. What mechanistic role does the adamantane moiety play in modulating the compound’s reactivity or stability?
- Methodological Answer : The rigid, hydrophobic adamantane core enhances metabolic stability and influences steric interactions in biological targets. In synthetic pathways, it can act as a directing group in C-H activation reactions (e.g., copper-catalyzed protocols) by stabilizing transition states through van der Waals interactions . Computational studies (DFT) on analogous compounds suggest that adamantane’s electron-deficient bridgehead carbons facilitate electrophilic substitutions, while its bulkiness slows hydrolysis of the carboxamide bond .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Use the SHELX suite (SHELXL, SHELXD) for refinement, particularly for handling high-resolution or twinned data. For example, SHELXL’s robust least-squares algorithms improve accuracy in anisotropic displacement parameters for adamantane’s complex geometry . If data contradictions arise (e.g., poor Rfactor), re-examine the model for overlooked disorder in the adamantane or sulfonyl groups. Twinning detection via SHELXD and iterative refinement with SHELXE are recommended .
Q. What strategies optimize the methylsulfonyl group’s reactivity for further functionalization?
- Methodological Answer : The methylsulfonyl group can undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions. For regioselective modifications, protect the carboxamide with tert-butoxycarbonyl (Boc) groups prior to sulfonyl activation. In related pyrrolidine sulfonamides, microwave-assisted reactions (120°C, DMF, K2CO3) improve yields by reducing side reactions . Post-functionalization, confirm regiochemistry via NOESY NMR to distinguish between cis and trans adducts.
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–10) at 40–60°C for 2–4 weeks. Monitor degradation via HPLC-MS, focusing on hydrolysis of the carboxamide (retention time shifts) or sulfonyl group (mass changes). For example, analogous adamantane carboxamides show <5% degradation at pH 7.4 (37°C, 1 month) but >20% at pH 2 due to acid-catalyzed hydrolysis . Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, dark).
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP (~3.5 for adamantane derivatives), aqueous solubility, and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) can assess membrane permeability, leveraging the adamantane group’s lipid affinity. For blood-brain barrier penetration predictions, the VolSurf+ descriptor “WNSA” (non-polar surface area) is critical, with values >600 Ų indicating high CNS uptake potential .
Contradiction Management
Q. How to address conflicting bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). For instance, if a target shows μM activity in fluorescence polarization but nM in ITC, check for assay-specific artifacts (e.g., compound aggregation in high-throughput screens). Adjust buffer composition (e.g., add 0.01% Tween-20 to prevent aggregation) and confirm target engagement via CETSA (Cellular Thermal Shift Assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
